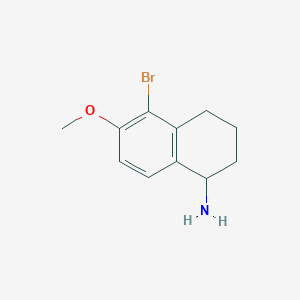
5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14BrNO This compound is part of the naphthalenamine family, characterized by a bromine atom at the 5th position and a methoxy group at the 6th position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to maintain the desired temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: De-brominated or hydrogenated products.
Substitution: Various substituted naphthalenamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, which may affect its chemical and biological properties.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromo-6-methoxy-2,3-dihydronaphthalen-1-amine: Similar structure but with different hydrogenation state, affecting its properties.
Uniqueness
5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both bromine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Biologische Aktivität
5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1337384-44-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant research findings and data tables.
- Molecular Formula : C₁₁H₁₄BrNO
- Molecular Weight : 256.14 g/mol
- CAS Number : 1337384-44-7
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of various naphthalene derivatives, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.90 µg/mL | |
| Methicillin-resistant S. aureus (MRSA) | < 1 µg/mL | |
| Escherichia coli | Inactive |
The compound's ability to inhibit MRSA is particularly noteworthy due to the increasing prevalence of antibiotic-resistant strains in clinical settings.
Antifungal Activity
The antifungal properties of this compound were evaluated against Candida albicans. The following table summarizes the findings:
These results indicate moderate antifungal activity, suggesting potential therapeutic applications in treating fungal infections.
Cytotoxic Activity
Cytotoxicity assays have been conducted to assess the impact of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxic effects:
The preferential suppression of rapidly dividing A549 cells suggests that the compound may be a candidate for further development in cancer therapy.
Case Studies
A recent case study highlighted the synthesis and biological evaluation of several naphthalene derivatives, including this compound. The study focused on optimizing the structure for enhanced antibacterial and antifungal activity while minimizing cytotoxic effects on normal cells. The findings indicated that modifications to the substituents could lead to improved efficacy and selectivity against target pathogens.
Eigenschaften
Molekularformel |
C11H14BrNO |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3 |
InChI-Schlüssel |
KHNDQNFRCRMNHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(CCC2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















